[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid
Overview
Description
Scientific Research Applications
[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound has applications in medicinal chemistry, where it is used to develop new therapeutic agents. In the industrial sector, it is utilized in the synthesis of various chemical intermediates.
Mechanism of Action
Target of Action
Similar compounds have been found to act via theneurotensin receptor type 2 (NTS2) . NTS2 is known to be active in animal models of acute and chronic pain .
Mode of Action
It’s worth noting that compounds acting via nts2 are known to behave like the endogenous ligand neurotensin in the functional assay .
Biochemical Pathways
Compounds acting via nts2 are known to be active in animal models of acute and chronic pain , suggesting that they may influence pain signaling pathways.
Result of Action
Compounds acting via nts2 are known to be active in animal models of acute and chronic pain , suggesting that they may have analgesic effects.
Preparation Methods
The synthesis of [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of a base, followed by acetylation of the resulting product. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale synthesis in cleanroom environments to meet cGMP standards.
Chemical Reactions Analysis
[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Comparison with Similar Compounds
Similar compounds to [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid include:
Properties
IUPAC Name |
2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-8-2-4-9(5-3-8)19(17,18)13-6-10(14)12-7-11(15)16/h2-5,13H,6-7H2,1H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESILPKULCPDIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963727 | |
Record name | N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4703-34-8 | |
Record name | N-[(4-Methylphenyl)sulfonyl]glycylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4703-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC145153 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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